molecular formula C16H20N2O B6897299 N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide

Cat. No.: B6897299
M. Wt: 256.34 g/mol
InChI Key: LDGHCIGOUUVDJL-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide is a synthetic organic compound with a unique structure that combines a cyclohexyl group, a methyl group, and a prop-2-ynyl group attached to a pyridine ring

Properties

IUPAC Name

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-11-18(15-7-5-4-6-8-15)16(19)14-10-9-13(2)17-12-14/h1,9-10,12,15H,4-8,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGHCIGOUUVDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(CC#C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.

    Addition of the Methyl Group: The methyl group can be added via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Materials Science: It can be employed in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can serve as a probe for studying biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-6-methylpyridine-3-carboxamide: Lacks the prop-2-ynyl group, which may result in different chemical and biological properties.

    N-prop-2-ynyl-6-methylpyridine-3-carboxamide: Lacks the cyclohexyl group, potentially affecting its stability and reactivity.

    N-cyclohexyl-N-methylpyridine-3-carboxamide: Lacks the prop-2-ynyl group, which may influence its interaction with molecular targets.

Uniqueness

N-cyclohexyl-6-methyl-N-prop-2-ynylpyridine-3-carboxamide is unique due to the presence of all three substituents (cyclohexyl, methyl, and prop-2-ynyl) on the pyridine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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